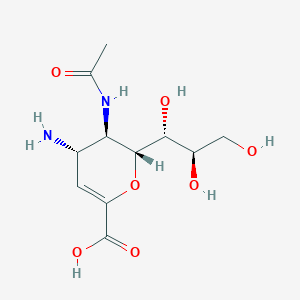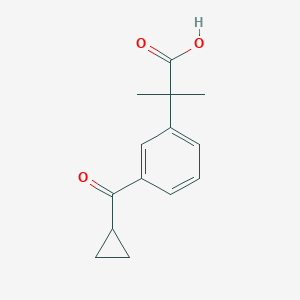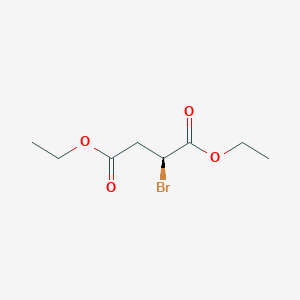
4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des(carbamimidoyl) zanamivir is a derivative of zanamivir, an antiviral medication used to treat and prevent influenza caused by influenza A and B viruses.
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid is neuraminidase , an enzyme found in influenza viruses and other organisms . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication .
Mode of Action
This compound acts as a neuraminidase inhibitor . It is believed to bind to the catalytic site of neuraminidase, thereby preventing the enzyme from cleaving sialic acid residues on the surface of the host cell . This inhibits the release of progeny viruses from the host cell, effectively halting the spread of the infection .
Biochemical Pathways
By inhibiting neuraminidase, this compound disrupts the life cycle of the influenza virus . This prevents the virus from spreading to other cells and causing further infection. The compound’s action may also affect other processes that depend on sialylation-desialylation cycles .
Result of Action
The inhibition of neuraminidase by this compound results in the containment of the viral infection within the host cell . By preventing the release of new virus particles, the compound helps to limit the spread of the infection .
Biochemical Analysis
Biochemical Properties
4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid plays a crucial role in biochemical reactions. It is known to interact with neuraminidases, a type of enzyme found in influenza viruses . The compound binds to these enzymes, potentially influencing their activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to bind isosterically to 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA), a transition state analog inhibitor of influenza virus neuraminidase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can reduce latency to first seizure and increase seizure duration in a rat model of potassium-induced seizures
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific pathways it is involved in are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of des(carbamimidoyl) zanamivir involves several steps, starting from the precursor zanamivir. The key steps include the removal of the carbamimidoyl group from zanamivir to yield des(carbamimidoyl) zanamivir. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the removal of the carbamimidoyl group .
Industrial Production Methods
Industrial production of des(carbamimidoyl) zanamivir follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Des(carbamimidoyl) zanamivir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of des(carbamimidoyl) zanamivir may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Scientific Research Applications
Des(carbamimidoyl) zanamivir has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of acetamides.
Biology: It is used in studies to understand the interaction of antiviral compounds with viral proteins.
Medicine: It is investigated for its potential antiviral activity and therapeutic applications.
Industry: It is used in the development of new antiviral drugs and formulations.
Comparison with Similar Compounds
Des(carbamimidoyl) zanamivir is similar to other neuraminidase inhibitors such as zanamivir and oseltamivir. it is unique in its structure due to the absence of the carbamimidoyl group. This structural difference may influence its binding affinity and inhibitory activity against neuraminidase .
List of Similar Compounds
- Zanamivir
- Oseltamivir
- RWJ-270201
These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .
Properties
CAS No. |
130525-62-1 |
|---|---|
Molecular Formula |
C11H18N2O7 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2R,4S)-3-acetamido-4-amino-2-[(1S,2S)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6-,8?,9-,10+/m0/s1 |
InChI Key |
NKENBBIXEGPQLS-FHSOLVJLSA-N |
SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N |
Isomeric SMILES |
CC(=O)NC1[C@H](C=C(O[C@H]1[C@H]([C@H](CO)O)O)C(=O)O)N |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N |
Key on ui other cas no. |
130525-62-1 |
Synonyms |
5-(Acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol](/img/structure/B133270.png)

![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)

